

Oxaziclofone: A Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Oxaziclofone**

Cat. No.: **B104223**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **oxaziclofone**, a key physicochemical property influencing its environmental fate, bioavailability, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its mode of action.

Core Physical and Chemical Properties of Oxaziclofone

Oxaziclofone is a systemic herbicide belonging to the oxazine class of chemicals. It is characterized as a white, odorless solid with a melting point of approximately 148-149.5°C. Its chemical structure and properties contribute to its relatively low solubility in water and higher solubility in certain organic solvents.

Quantitative Solubility Data

The solubility of **oxaziclofone** in water and various organic solvents has been determined and is summarized in the table below for easy comparison. These values are crucial for understanding its behavior in different environmental matrices and for the development of effective formulations.

Solvent	Temperature (°C)	Solubility
Water	20	5-6 mg/L
Water (pH 5)	20	0.10 mg/L[1]
Water (pH 7)	20	0.18 mg/L[2]
Water (pH 7.9)	20	0.13 mg/L[1]
Water	25	≈ 480 nM (approximately 0.18 mg/L)[3]
Ethanol	20	0.74 g/L
Methanol	20	15.2 g/L[1]
Acetone	20	96.0 g/L[1]
Toluene	20	74.2 g/L[1]
Benzene	20	13.2 g/L
Ethyl Acetate	20	67.0 g/L[1]
n-Hexane	20	1.30 g/L[1]
Ether	20	3.0 g/L
Petroleum Ether	20	0.41 g/L

Experimental Protocols for Solubility Determination

The determination of **oxaziclofemone**'s solubility is typically performed using the shake-flask method followed by quantitative analysis of the saturated solution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for this purpose.

Shake-Flask Method for Solubility Determination

This protocol outlines the general procedure for determining the solubility of **oxaziclofemone** in a given solvent.

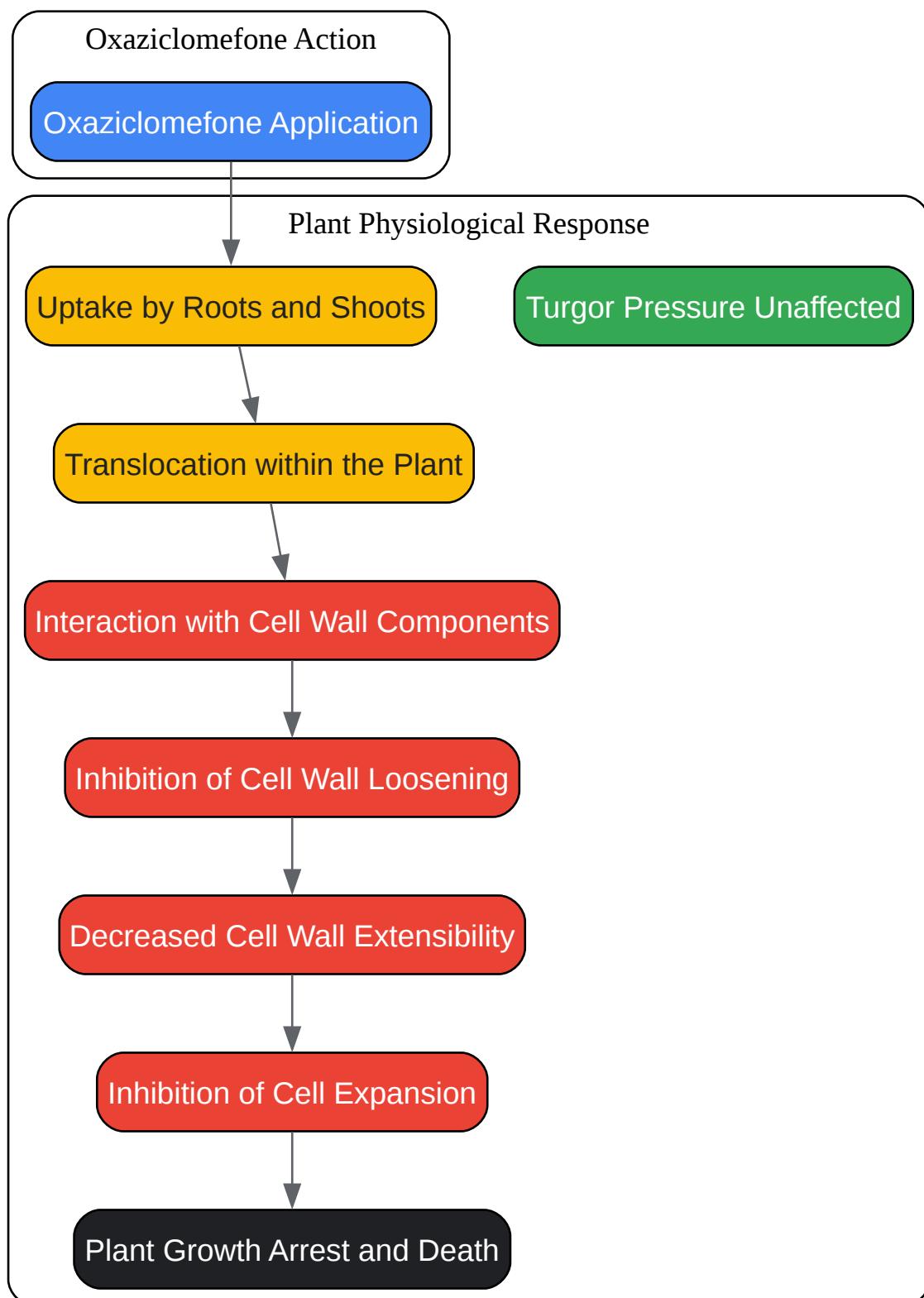
Caption: Workflow for the shake-flask solubility determination method.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the quantitative analysis of **oxaziclofemone** in solution.

- Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).
- Column: ZORBAX SB-C18 (250mm × 4.6mm, 5µm) or a similar C18 reversed-phase column.
- Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 1 µL.
- Detection Wavelength: 220 nm.
- Quantification: External standard method. A calibration curve is generated by injecting standards of known **oxaziclofemone** concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography (GC) Analysis


GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS) is another effective method for determining **oxaziclofemone** concentrations.

- Instrumentation: An Agilent 6890N GC system or equivalent with an NPD.
- Column: HP-1 capillary column or similar.
- Carrier Gas: Helium.

- Injector Temperature: Programmed for optimal separation.
- Detector Temperature: Optimized for NPD performance.
- Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of **oxaziclofone** from other components.
- Quantification: External standard method, similar to the HPLC procedure.

Mode of Action: Inhibition of Cell Expansion

Oxaziclofone's herbicidal activity stems from its ability to inhibit the growth of susceptible plants, particularly grasses, by blocking cell expansion. It does not affect turgor pressure but rather decreases cell wall extensibility. This unique mode of action makes it a valuable tool in weed management.

[Click to download full resolution via product page](#)

Caption: Logical workflow of **oxaziclofone**'s mode of action in plants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The novel herbicide oxaziclofone inhibits cell expansion in maize cell cultures without affecting turgor pressure or wall acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Oxaziclofone: A Technical Guide to its Solubility in Water and Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104223#oxaziclofone-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com